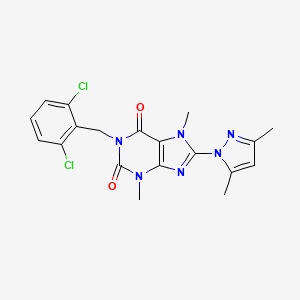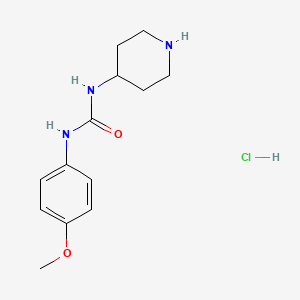
1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Methoxyphenyl)(piperidin-4-yl)methanone hydrochloride” is a chemical compound with the molecular formula C13H18CLNO2 . It is used as a building block in research .
Molecular Structure Analysis
The molecular structure of “(4-Methoxyphenyl)(piperidin-4-yl)methanone hydrochloride” can be represented by the SMILES notation: COC1=CC=C(C(=O)C2CCNCC2)C=C1.[H]Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Methoxyphenyl)(piperidin-4-yl)methanone hydrochloride” are as follows: It has a molecular weight of 255.74 . It should be stored at 0-8 °C .Mecanismo De Acción
The exact mechanism of action of MPPI is not fully understood. However, it has been suggested that its effects on the sigma-1 receptor may lead to changes in intracellular signaling pathways, which could result in altered neuronal function. MPPI has also been shown to have effects on the release of neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
MPPI has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in certain brain regions, which could lead to potential therapeutic effects. MPPI has also been shown to have effects on the activity of certain enzymes, such as monoamine oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPPI in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of modulating this receptor without affecting other receptors in the brain. However, one limitation of using MPPI is its potential for off-target effects, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on MPPI. One potential avenue is to study its effects on other neurological disorders, such as depression and anxiety. Another direction is to investigate potential combination therapies involving MPPI and other drugs. Additionally, more research is needed to fully understand the mechanism of action of MPPI and its effects on neuronal function.
In conclusion, 1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride, or MPPI, is a chemical compound that has been studied for its potential therapeutic applications in neurological disorders. Its specificity for the sigma-1 receptor makes it a useful tool for studying the effects of modulating this receptor. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Métodos De Síntesis
The synthesis of MPPI involves the reaction of piperidine with 4-methoxyphenyl isocyanate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of MPPI. This method has been described in several research papers and has been found to be reliable and efficient.
Aplicaciones Científicas De Investigación
MPPI has been studied for its potential use in the treatment of various neurological disorders. It has been found to have an affinity for the sigma-1 receptor, which is involved in regulating neuronal function. MPPI has been shown to modulate the activity of this receptor, leading to potential therapeutic effects.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-piperidin-4-ylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-18-12-4-2-10(3-5-12)15-13(17)16-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H2,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRABGHQOSDKADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Chloro-4-methylphenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2791597.png)
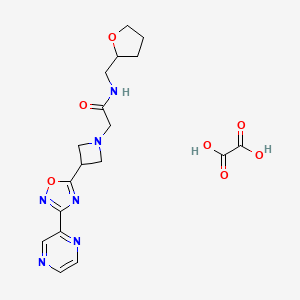
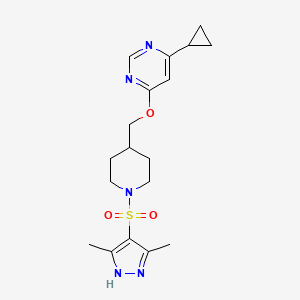
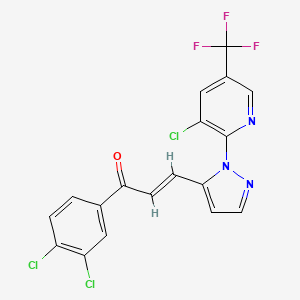
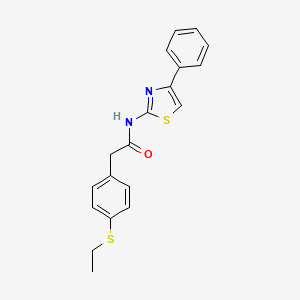
![6,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B2791604.png)
![N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2791606.png)
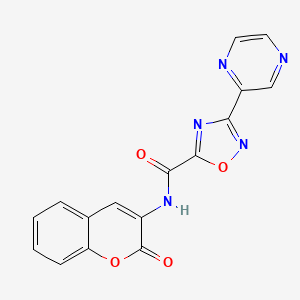

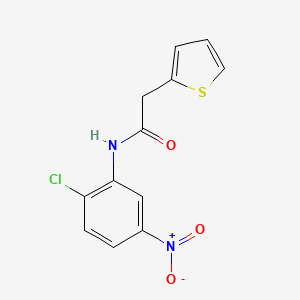
![Ethyl 2-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2791612.png)
![3-hexyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791615.png)
